1-azido-6-fluorohexane
Description
Contextual Significance of Fluorine and Azide (B81097) Moieties in Advanced Organic Synthesis
The strategic incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. avcr.cz Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, modulate lipophilicity, and alter the conformational preferences of a molecule. avcr.cz These attributes have made fluorinated compounds ubiquitous in pharmaceuticals and agrochemicals.
The azide group (–N₃) is a high-energy functional group that serves as a versatile synthetic handle. mdpi.com Its ability to undergo clean and high-yielding cycloaddition reactions with alkynes (Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC) has revolutionized the field of bioconjugation, materials science, and drug discovery. mdpi.com Furthermore, the azide group can be readily reduced to a primary amine, providing a convenient route for the introduction of nitrogen-containing functionalities. mdpi.com
Overview of Azidoalkane Chemistry as a Synthetic Platform
Azidoalkanes are established synthetic intermediates. mdpi.com Their preparation commonly involves the nucleophilic substitution of an alkyl halide or sulfonate with an azide salt, such as sodium azide. semanticscholar.org The reactivity of the azide group is dominated by its 1,3-dipolar character, making it an excellent partner in cycloaddition reactions. mdpi.com Beyond click chemistry, azides can undergo the Staudinger ligation with phosphines to form phosphazenes, which can then be hydrolyzed to amines. Thermal or photochemical decomposition of azides generates highly reactive nitrenes, which can participate in a variety of insertion and addition reactions. avcr.cz
Strategic Role of Fluorinated Azidoalkanes as Versatile Building Blocks
Fluorinated azidoalkanes, such as 1-azido-6-fluorohexane, combine the advantageous properties of both the fluorine atom and the azide group into a single molecule. These compounds are considered valuable building blocks because they allow for the simultaneous or sequential introduction of these two important functional moieties. For instance, the azide can be used as a "clickable" tag for bioconjugation or material functionalization, while the terminal fluorine atom can fine-tune the properties of the final construct. Research on α-fluorinated azidoalkanes has shown that the presence of fluorine can enhance the stability of the azide group compared to their non-fluorinated counterparts. avcr.cz While detailed studies on ω-fluoro-α-azidoalkanes like this compound are less common, the principles of their reactivity can be inferred from their constituent functional groups and related compounds.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely available in peer-reviewed literature, some of its basic properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 2304401-85-0 | sigmaaldrich.comchemsrc.com |
| Molecular Formula | C₆H₁₂FN₃ | Inferred |
| Molecular Weight | 145.18 g/mol | Inferred |
Synthesis of ω-Fluoro-α-azidoalkanes
A general and common method for the synthesis of ω-fluoro-α-azidoalkanes involves a two-step process starting from a dihaloalkane. For this compound, a plausible synthetic route would start from 1-bromo-6-fluorohexane (B1594414).
Step 1: Halogen Exchange (Fluorination)
One of the terminal halogens of a dihalohexane (e.g., 1,6-dibromohexane) can be selectively replaced by fluorine using a suitable fluorinating agent.
Step 2: Azide Introduction
The remaining terminal halogen is then displaced by an azide group through nucleophilic substitution with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). semanticscholar.org
A similar strategy has been reported for the synthesis of other long-chain polyfluoroalkyl azides, where a corresponding tosylate or mesylate is treated with sodium azide. researchgate.netrsc.org
Reactivity and Potential Applications of this compound
The reactivity of this compound is dictated by its two functional groups.
Reactions involving the Azide Group:
Click Chemistry: The terminal azide group can readily participate in Cu(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages. This allows for the conjugation of the fluorinated hexyl chain to a wide variety of molecules and materials.
Reduction to Amine: The azide can be reduced to a primary amine (6-fluorohexylamine) using standard methods such as catalytic hydrogenation or Staudinger reduction. This provides a route to fluorinated amines, which are valuable in medicinal chemistry.
The Role of the Terminal Fluorine:
The terminal fluorine atom is relatively inert to many chemical transformations but imparts unique properties to the molecule and its derivatives. It can influence the lipophilicity, metabolic stability, and binding interactions of molecules containing the 6-fluorohexyl moiety.
Spectroscopic Data of a Representative Fluoroalkyl Azide
| Spectroscopic Data | Values for 1-azido-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane |
| ¹H NMR (403 MHz, CDCl₃) | δ 3.43 (t, JHF = 6.5 Hz, 2H, CH₂N₃), 2.26-2.10 (m, 2H, CH₂CH₂N₃), 1.95-1.86 (m, JHF = 14.1 Hz, 6.5 Hz, 2H, CF₂CH₂) |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ -81.29, -114.06, -122.38, -123.38, -124.02, -126.66 |
Properties
CAS No. |
2304401-85-0 |
|---|---|
Molecular Formula |
C6H12FN3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Pathways of 1 Azido 6 Fluorohexane
Azide (B81097) Group Reactivity in Diverse Chemical Environments
The azide group (-N₃) of 1-azido-6-fluorohexane is a high-energy, linear arrangement of three nitrogen atoms. This functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org The reactivity of the azide is characterized by its ability to act as a 1,3-dipole in cycloadditions and as a precursor to nitrogen-centered functionalities through reduction or ligation.
Cycloaddition Reactions: Foundations in Click Chemistry
Cycloaddition reactions are a major pathway for the transformation of azides, providing access to a variety of five-membered nitrogen-containing heterocyclic rings. These reactions are prized for their efficiency and atom economy.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. wikipedia.orgnih.gov In the context of this compound, this reaction would involve its treatment with a terminal alkyne in the presence of a copper(I) catalyst.
The reaction is typically carried out using a Cu(I) source, which can be introduced directly (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgnih.govnih.gov The copper(I) species coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. wikipedia.org This intermediate then reacts with the azide in a stepwise manner to yield the stable 1,2,3-triazole ring. The resulting triazole product incorporates the 6-fluorohexyl group at the N-1 position of the heterocyclic ring. The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. nih.gov
Table 1: Key Features of the CuAAC Reaction for this compound
| Feature | Description |
| Reactants | This compound, Terminal Alkyne |
| Catalyst | Copper(I) salt (e.g., CuI, CuBr) or Cu(II) salt + reducing agent (e.g., CuSO₄/Sodium Ascorbate) |
| Product | 1-(6-Fluorohexyl)-4-substituted-1H-1,2,3-triazole |
| Regioselectivity | Exclusively 1,4-disubstituted isomer |
| Reaction Conditions | Typically aqueous or organic solvents, often at room temperature |
| Key Advantages | High yield, high regioselectivity, mild conditions, broad substrate scope |
An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a metal catalyst, which can be advantageous in biological systems where copper toxicity is a concern. magtech.com.cnwur.nl SPAAC utilizes a cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., DIBO, BCN), where ring strain significantly lowers the activation energy for the cycloaddition with an azide. wur.nlnih.gov
The reaction of this compound with a strained cycloalkyne is a bioorthogonal process, meaning it can proceed in a complex biological environment without interfering with native biochemical processes. nih.gov The driving force is the release of ring strain in the alkyne as it transforms into the more stable aromatic triazole ring. This reaction is generally fast and highly efficient, providing a robust method for conjugation. magtech.com.cnwur.nl
Table 2: Comparison of CuAAC and SPAAC for this compound
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Required (Copper I) | Not required |
| Alkyne Reactant | Terminal Alkyne | Strained Cycloalkyne (e.g., cyclooctyne derivatives) |
| Toxicity Concerns | Potential copper cytotoxicity in biological applications | Generally considered bioorthogonal and non-toxic |
| Reaction Rate | Generally very fast | Can be very fast, dependent on the strain of the cycloalkyne |
| Application Focus | Organic synthesis, materials science, bioconjugation | Bioconjugation, live-cell imaging, in vivo chemistry |
Beyond triazoles, the azide functionality of this compound can be used to synthesize other heterocycles, notably tetrazoles. The [3+2] cycloaddition of an azide with a nitrile is a common method for forming a 5-substituted 1H-tetrazole. youtube.com This reaction often requires a Lewis acid (e.g., zinc or aluminum salts) or a Brønsted acid to activate the nitrile for nucleophilic attack by the azide. youtube.comorganic-chemistry.org The reaction of this compound with an organic nitrile would lead to the formation of a 1,5-disubstituted tetrazole, where the 6-fluorohexyl group is attached to one of the ring nitrogens. The tetrazole ring is considered a bioisostere of the carboxylic acid group in medicinal chemistry, making this transformation particularly relevant for drug discovery. nih.gov
Reduction of the Azide Moiety to Primary Amine
The azide group is a stable precursor to a primary amine. This transformation is a synthetically valuable reduction that can be achieved under various conditions. A common and effective method is catalytic hydrogenation. organic-chemistry.org In this process, this compound would be treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction proceeds with the liberation of nitrogen gas (N₂) to cleanly yield 6-fluorohexan-1-amine. nih.gov This method is generally high-yielding and avoids the use of harsh reducing agents.
Staudinger Ligation and its Variations
The Staudinger reaction provides a mild method for the reduction of azides to primary amines. organic-chemistry.orgwikipedia.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide) intermediate with the concomitant loss of dinitrogen. organic-chemistry.orgnih.gov Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. wikipedia.org
A significant variation of this reaction is the Staudinger ligation , a powerful bioconjugation technique. thermofisher.com In this modification, the phosphine reagent is engineered to contain an electrophilic trap (commonly a methyl ester) positioned to react intramolecularly with the initially formed aza-ylide. This intramolecular reaction leads to the formation of a stable amide bond, effectively "ligating" the two molecules together. thermofisher.com If this compound were to react with an appropriately designed phosphine-thioester, a traceless Staudinger ligation could occur, resulting in an amide bond without the incorporation of the phosphine oxide byproduct into the final structure. The reaction's high chemoselectivity and the bioorthogonality of both the azide and phosphine groups make it highly suitable for chemical biology applications. nih.govthermofisher.com
Curtius Rearrangement and Analogous Pathways
The azide group in this compound is susceptible to classic azide reactions, most notably the Curtius rearrangement. This reaction typically involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the subsequent loss of nitrogen gas. researchgate.netwikipedia.org While this compound is an alkyl azide, not an acyl azide, it can be converted to the corresponding acyl azide, which can then undergo the rearrangement. The isocyanate intermediate is a versatile synthon that can be trapped by various nucleophiles to yield a range of important functional groups. nih.gov
The general mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted pathway involves the migration of the alkyl group (in this case, the 6-fluorohexyl group) to the nitrogen atom as nitrogen gas is expelled.
The reaction proceeds with full retention of the configuration at the migrating carbon. wikipedia.org The resulting 6-fluorohexyl isocyanate can then be subjected to nucleophilic attack by water, alcohols, or amines to produce primary amines, carbamates, or ureas, respectively.
| Reactant | Product | Conditions |
| 6-fluorohexyl isocyanate | 6-fluorohexylamine | H₂O |
| 6-fluorohexyl isocyanate | Alkyl 6-fluorohexylcarbamate | Alcohol (ROH) |
| 6-fluorohexyl isocyanate | N-Alkyl-N'-(6-fluorohexyl)urea | Amine (RNH₂) |
This interactive table summarizes the potential products from the reaction of 6-fluorohexyl isocyanate, the intermediate formed from the Curtius rearrangement of the corresponding acyl azide, with various nucleophiles.
Analogous to the thermal rearrangement, photochemical conditions can also initiate the transformation of azides. Photochemical decomposition may proceed through a nitrene intermediate, which can then undergo rearrangement or other reactions such as C-H insertion.
Reactivity Profile of the Fluorinated Alkane Moiety
The presence of a fluorine atom at the terminus of the hexane (B92381) chain significantly influences the chemical behavior of the molecule.
The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. semanticscholar.org This effect can influence the reactivity of the azide group at the other end of the molecule, although the impact is attenuated over the six-carbon spacer. The electron-withdrawing nature of the fluorohexyl group can affect the electron density on the azide, potentially influencing its reactivity in cycloaddition reactions or its decomposition temperature in rearrangement reactions. Generally, the presence of fluorine can enhance the thermal stability of a molecule. semanticscholar.org
The C-F bond is generally strong and metabolically stable, making fluorinated compounds of interest in various applications. semanticscholar.org However, under specific and often harsh reaction conditions, this bond can be cleaved or the molecule can undergo further halogenation.
Defluorination: The removal of the fluorine atom from a monofluorinated alkane is a challenging transformation. Microbial degradation has been reported as a method for the defluorination of monofluorinated medium-chain alkanes, suggesting a potential biochemical pathway. nih.govnih.gov Chemical methods for defluorination often require strong reducing agents or specific catalytic systems and are not as common as fluorination reactions.
Further Halogenation: While the existing C-F bond is strong, the other C-H bonds on the hexane chain are susceptible to radical halogenation. The reaction conditions would need to be carefully controlled to achieve selective halogenation at a specific position and to avoid competing reactions involving the azide group.
Integrated Bifunctional Reactivity for Complex Molecule Synthesis
The true synthetic potential of this compound lies in the strategic use of both the azide and the fluoroalkane functionalities. This bifunctional nature allows for the construction of more complex molecular architectures. nih.gov For instance, the azide can serve as a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a triazole ring. nih.gov The resulting molecule would still possess the fluorinated alkyl chain, which can impart desirable properties like increased lipophilicity or metabolic stability.
Alternatively, the azide could be transformed via a Curtius rearrangement to an amine, which could then be used in standard amide bond forming reactions or other nucleophilic additions. The fluorine atom would remain as a stable substituent in the final product. The ability to perform sequential or orthogonal reactions on the two functional groups opens up avenues for the synthesis of novel fluorinated compounds for various applications. rsc.org
| Functional Group | Reaction Type | Potential Products |
| Azide | 1,3-Dipolar Cycloaddition | Triazoles |
| Azide | Reduction | Primary Amine |
| Azide (via Acyl Azide) | Curtius Rearrangement | Isocyanate, Amine, Carbamate, Urea |
| Fluoroalkane | Nucleophilic Substitution | (Difficult, requires activation) |
This interactive table outlines the potential synthetic transformations available for each functional group in this compound.
Advanced Applications in Contemporary Chemical Biology and Material Science
Strategic Utility as a Bifunctional Building Block in Multistep Organic Synthesis
The structure of 1-azido-6-fluorohexane presents two distinct functional groups that can be addressed with high selectivity in chemical reactions. This "orthogonal reactivity" makes it a valuable bifunctional building block in organic synthesis. nih.govsigmaaldrich.com
The terminal azide (B81097) group (-N₃) is prized for its participation in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as "click chemistry." These reactions are highly efficient, specific, and can be performed in complex biological environments, allowing for the precise ligation of the hexane (B92381) scaffold to molecules bearing an alkyne group.
Conversely, the fluorine atom at the 6-position offers a different set of strategic advantages. Unlike its heavier halogen counterparts (chlorine, bromine, and iodine), fluorine is a poor leaving group in nucleophilic substitution reactions. Instead, its primary role is to modulate the physicochemical properties of the molecule. The incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and alter binding affinities of the parent molecule to biological targets. nih.govsigmaaldrich.com This makes the fluoro group a strategic element for fine-tuning the characteristics of a final compound, particularly in medicinal chemistry applications. sigmaaldrich.com
This dual functionality allows chemists to employ a two-stage synthetic strategy. First, the fluoro-alkane portion can be integrated into a larger molecular framework, leveraging its property-modifying effects. Subsequently, the azide group remains available for a highly specific "click" reaction to introduce another molecular entity, such as a reporter tag, a solubility enhancer, or a bioactive payload.
Design and Implementation of Functionalized Molecular Probes
The unique characteristics of this compound make it an ideal linker for the construction of sophisticated molecular probes designed to investigate complex biological systems.
Bioconjugation Methodologies for Macromolecular Systems
Bioconjugation, the process of covalently linking molecules to biomacromolecules like proteins and nucleic acids, is a cornerstone of chemical biology. The azide group of this compound serves as a reliable chemical handle for this purpose. Through CuAAC or SPAAC reactions, the this compound linker can be attached to alkyne-modified proteins, sugars, or other biological targets. This methodology is widely used to tag and track biomolecules within living systems, providing insights into their function and dynamics. The six-carbon chain provides a flexible spacer, separating the conjugated molecule from the biomolecule to minimize potential steric hindrance or interference with biological function.
Development of Fluorescent Labeling and Imaging Agents
Fluorescent labeling is a powerful technique for visualizing biological processes. This compound can act as a critical bridge connecting a fluorescent dye (fluorophore) to a biological target. The synthesis of a fluorescent probe often involves a fluorophore that has been functionalized with an alkyne group. This alkyne-modified dye can then be "clicked" onto the azide of this compound, which in turn can be linked to a targeting moiety.
Alternatively, many fluorescent dyes are commercially available with an azide handle, ready for direct use in click chemistry. baseclick.eumedchemexpress.com These azide-containing fluorophores can be used to label alkyne-modified biomolecules. The principle remains the same: the azide group is the key reactive partner for creating the fluorescently labeled conjugate. The fluorine atom on the linker can contribute to the photophysical properties of the resulting probe, potentially enhancing its brightness or photostability. nih.govnih.gov
| Emission Color | Dye | Azide Availability |
| Green | Fluorescein (FAM) | Yes |
| Red | Rhodamine X (ROX) | Yes |
| Orange | TAMRA | Yes |
| Blue | Coumarin | Yes |
A selection of common fluorescent dyes that can be functionalized with azide groups for labeling via click chemistry.
Enabling Protein and Biomolecule Modification Studies
The study of protein function often requires precise chemical modifications. Metabolic labeling is one such approach where cells are fed unnatural sugars modified with an azide group, such as 6-azido-6-deoxy-glucose. nih.gov These sugars are incorporated into cellular glycoproteins. Subsequent reaction with an alkyne-functionalized probe allows for the selective visualization or isolation of these proteins. While not this compound itself, this demonstrates the power of the azide group in protein modification studies. This compound can be used to create probes that react with metabolically incorporated alkyne-modified amino acids, enabling researchers to study protein synthesis, localization, and interactions with high specificity. nih.gov
Contributions to Combinatorial Chemistry and Diversity-Oriented Synthesis Libraries
Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening in drug discovery and other fields. openaccessjournals.com Diversity-oriented synthesis (DOS) is a strategy used to explore chemical space by creating structurally complex and diverse molecules from simple starting materials. nih.govnih.govcam.ac.uk
Bifunctional building blocks like this compound are highly valuable in these approaches. The azide group provides a robust and reliable reaction handle for one dimension of library diversification. For example, a core scaffold could be functionalized with this compound. Then, in a parallel synthesis format, a wide array of different alkyne-containing building blocks can be "clicked" onto the azide, rapidly generating a library of compounds with a common core but diverse appendages. researchgate.net The fluorine atom, being relatively inert, can be carried through the synthesis to impart specific, desirable properties to all members of the library, such as increased metabolic stability or altered cell permeability.
Integration into Advanced Material Science Research
The principles of click chemistry extend beyond biology into the realm of material science. The azide group of this compound can be used to functionalize surfaces and polymers. For instance, a silicon wafer or a polymer backbone can be modified to bear alkyne groups. Subsequent reaction with this compound via CuAAC allows for the covalent attachment of the fluoro-alkane chain to the surface.
This surface modification can dramatically alter the material's properties. The presence of the fluorinated alkyl chain can create a hydrophobic or oleophobic (oil-repelling) surface, similar to materials like Polytetrafluoroethylene (PTFE). sigmaaldrich.com Such functionalized surfaces have applications in creating self-cleaning coatings, anti-fouling materials, and biocompatible interfaces for medical devices. The high efficiency and mild conditions of click chemistry make it an ideal method for creating these precisely functionalized advanced materials.
Research on this compound in Catalysis and Reaction Methodologies Remains Undocumented
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the specific applications of this compound in the development of novel catalytic systems and reaction methodologies. While the broader class of fluoroalkyl azides has been a subject of interest in chemical biology and material science, specific studies detailing the catalytic roles or unique reactivity of this compound are not publicly available.
Fluoroalkyl azides, in general, are recognized for their utility in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." These reactions are instrumental in bioconjugation, drug discovery, and the development of functionalized materials. The introduction of fluorine atoms into the alkyl chain can modulate the compound's physical and chemical properties, such as lipophilicity and metabolic stability, which is of interest in medicinal chemistry.
Furthermore, rhodium(II)-catalyzed reactions of N-fluoroalkyl-1,2,3-triazoles (formed from fluoroalkyl azides) have been explored for the synthesis of various nitrogen-containing heterocycles. These transformations often proceed through rhodium-carbenoid intermediates, leading to diverse molecular scaffolds.
Due to the absence of specific research findings for this compound in this context, no data tables or detailed discussions on its role in novel catalytic systems can be provided at this time.
Computational and Mechanistic Investigations of 1 Azido 6 Fluorohexane Chemistry
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms that are often difficult to probe experimentally. wikipedia.org For a bifunctional molecule like 1-azido-6-fluorohexane, DFT can provide profound insights into the reactivity of both the azide (B81097) and fluoroalkane moieties.
Computational studies on the thermal decomposition of small alkyl azides, such as methyl azide and ethyl azide, have been performed to understand their reaction mechanisms and determine the properties of their transition states. researchgate.net These studies often employ methods like B3LYP to calculate activation energies and predict reaction pathways. researchgate.net By analogy, the thermal or photochemical decomposition of this compound would likely proceed through a nitrene intermediate. Quantum chemical calculations could precisely map the potential energy surface for this process, identifying the transition state for nitrogen extrusion and the subsequent reactions of the resulting highly reactive nitrene, such as C-H bond insertion or rearrangement.
Furthermore, DFT studies can be employed to investigate the nucleophilic and electrophilic reactions of the azide group. For instance, in the context of cycloaddition reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), DFT can be used to model the transition states and determine the activation barriers, providing a rationale for the observed regioselectivity. nih.govresearchgate.net
The fluorine atom at the 6-position can also influence the reaction mechanisms. Computational studies on fluoroarenes have shown that fluorine can act as a directing group in various reactions. researchwithrutgers.com For this compound, quantum chemical calculations could explore how the electron-withdrawing nature of fluorine affects the reactivity of the azide group through space or along the carbon chain. Additionally, these methods can be used to study potential intramolecular interactions between the azide and fluorine-bearing end of the chain, which might lead to unique cyclization pathways under certain reaction conditions. The table below illustrates typical parameters that can be obtained from such quantum chemical studies.
| Parameter | Description | Typical Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT (e.g., B3LYP, M06-2X) |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | DFT, Ab initio methods |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | DFT, Ab initio methods |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to predict the spontaneity of a reaction. | DFT, Ab initio methods |
Conformational Analysis and Exploration of Stereoelectronic Effects
The conformational landscape of a flexible molecule like this compound is crucial in determining its reactivity and interactions with other molecules. The six-carbon chain allows for a multitude of possible conformations due to rotation around the C-C single bonds. brighton.ac.uk Computational methods, such as molecular mechanics and DFT, are powerful tools for exploring this conformational space and identifying the low-energy conformers.
The azide group also contributes to the conformational profile. While not as strongly electronegative as fluorine, its size and linear geometry will introduce steric considerations. A comprehensive conformational analysis would involve rotating all the C-C bonds and calculating the relative energies of the resulting conformers to identify the global and local minima on the potential energy surface.
Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and reactivity, are also at play. nih.gov Beyond the gauche effect, the orientation of the azide and fluoro groups relative to each other and to the alkyl chain can lead to through-space interactions that stabilize or destabilize certain conformations. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify these stabilizing donor-acceptor orbital interactions. nih.gov
| Conformation | Dihedral Angle (F-C6-C5-C4) | Key Stereoelectronic Interaction | Relative Stability |
| Anti | ~180° | Standard steric preference | Less favored due to gauche effect |
| Gauche | ~60° | σ(C-H) -> σ*(C-F) hyperconjugation | More favored |
Theoretical Predictions of Reactivity, Regioselectivity, and Enantioselectivity
Computational chemistry offers powerful tools for predicting the reactivity of molecules like this compound. By calculating various molecular descriptors, it is possible to gain insights into how the molecule will behave in different chemical reactions. One approach is through the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular properties with experimentally observed activities. wikipedia.orgnih.gov
For this compound, DFT calculations can be used to determine a range of reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov The distribution of electrostatic potential on the molecular surface can reveal the most likely sites for electrophilic or nucleophilic attack.
In the context of cycloaddition reactions involving the azide group, computational models can predict the regioselectivity. By calculating the activation energies for the formation of different regioisomeric products, it is possible to determine which isomer is kinetically favored. mdpi.com Similarly, for reactions involving chiral catalysts, computational methods can be used to model the transition states for the formation of different enantiomers, thereby predicting the enantioselectivity of the reaction. This is achieved by comparing the energies of the diastereomeric transition states.
Furthermore, theoretical calculations can predict the relative reactivity of the two functional groups. For example, by modeling the transition states for reactions at the azide and the C-F bond, one can predict which group is more likely to react under specific conditions. This information is invaluable for designing selective chemical transformations.
| Descriptor | Definition | Predicted Influence on Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity |
| Electrostatic Potential | The charge distribution around the molecule | Negative regions are susceptible to electrophilic attack; positive regions to nucleophilic attack |
| Fukui Functions | Describe the change in electron density when an electron is added or removed | Identify the most reactive sites for nucleophilic and electrophilic attack |
Molecular Modeling Approaches in Probe Design and Target Interaction Prediction
The bifunctional nature of this compound, with an azide group at one end and a fluorine atom at the other, makes it an interesting candidate for the design of chemical probes. nih.gov The azide group is a versatile functional handle that can be used for "click" chemistry, allowing for the attachment of reporter molecules such as fluorophores or biotin. The fluoroalkane segment can modulate the physicochemical properties of the probe, such as its lipophilicity and metabolic stability.
Molecular modeling plays a crucial role in the rational design of such probes. rsc.org Techniques like molecular docking can be used to predict how this compound or its derivatives might bind to a biological target, such as an enzyme active site. researchgate.net By modeling the interactions between the probe and the amino acid residues of the protein, it is possible to optimize the probe's structure to enhance its binding affinity and selectivity.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the probe-target interaction. researchgate.net MD simulations model the movement of atoms over time, allowing for the exploration of different binding modes and the assessment of the stability of the probe-target complex. These simulations can also reveal how the binding of the probe might induce conformational changes in the target protein, which can be important for its biological function.
In the context of target interaction prediction, computational methods can be used to screen virtual libraries of compounds based on the this compound scaffold against a panel of biological targets. This "in silico" screening can help to identify potential protein targets for a given probe and to predict its off-target effects. The combination of molecular docking, MD simulations, and virtual screening provides a powerful computational workflow for the design and evaluation of chemical probes based on the this compound structure.
Future Directions and Emerging Research Avenues
Expansion of Synthetic Scope and Methodological Innovation
The synthesis of 1-azido-6-fluorohexane, while not extensively detailed in current literature, can be approached through established methods for introducing azide (B81097) and fluorine functionalities. Future research is poised to expand upon these foundational methods, aiming for greater efficiency, scalability, and functional group tolerance.
Methodological innovations are anticipated in the following areas:
Late-Stage Functionalization: Developing methods for the late-stage introduction of the azide or fluorine group onto a pre-existing hexane (B92381) backbone will be crucial for accessing a wider range of analogues. This could involve the use of advanced fluorinating agents or robust azidation protocols that are compatible with various functional groups.
Flow Chemistry: The use of microfluidic reactors can offer enhanced safety and control over the synthesis of azides, which can be energetically unstable. Continuous flow processes can enable precise temperature control and rapid mixing, leading to higher yields and purities while minimizing the risks associated with handling larger quantities of azido (B1232118) compounds.
Catalytic Approaches: The development of novel catalytic systems for both fluorination and azidation reactions represents a significant area for innovation. This includes exploring enzymatic catalysis for regioselective functionalization under mild conditions, as well as new transition-metal catalysts that can mediate these transformations with high efficiency and selectivity.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Precursor | Reagents | Potential Advantages | Key Challenges |
| Nucleophilic Substitution | 1-bromo-6-fluorohexane (B1594414) | Sodium azide (NaN₃) | Readily available starting materials. | Requires elevated temperatures; potential for side reactions. |
| Two-Step from Dihalide | 1,6-dibromohexane | 1. Fluorinating agent (e.g., AgF) 2. Sodium azide (NaN₃) | Stepwise control over functionalization. | Potential for mixed halogenated intermediates. |
| From Amino Alcohol | 6-fluorohexan-1-ol | 1. Mesylation/Tosylation 2. Sodium azide (NaN₃) | Good control over regioselectivity. | Multi-step process. |
This table presents hypothetical synthetic strategies based on general organic chemistry principles, as specific literature on the synthesis of this compound is limited.
Exploration of Novel Reactivity and Transformation Pathways
The dual functionality of this compound opens up avenues for exploring novel chemical reactions and transformations that go beyond the well-established reactivity of monofunctional azides and alkyl fluorides.
Future research will likely focus on:
Intramolecular Reactions: The six-carbon chain separating the azide and fluorine atoms is well-suited for investigating intramolecular cyclization reactions. nih.gov Depending on the reaction conditions, this could lead to the formation of novel nitrogen- and fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. The Lewis acid-promoted intramolecular Schmidt reaction of alkyl azides with tethered carbonyl groups provides a precedent for such cyclizations. nih.gov
"Click" and Bioorthogonal Chemistry: The azide group is a cornerstone of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com Research will continue to explore the utility of this compound in synthesizing fluorinated triazoles. The fluorine atom can serve as a useful spectroscopic marker (¹⁹F NMR) or subtly modulate the electronic properties and biological activity of the resulting triazole.
Nitrene Chemistry: Azides can be converted into highly reactive nitrenes upon thermolysis or photolysis. The resulting nitrene can undergo a variety of reactions, including C-H insertion and cycloaddition. Investigating the nitrene chemistry of this compound could lead to new methods for C-H functionalization and the synthesis of complex nitrogen-containing molecules.
Advanced Probe Design for Unprecedented Chemical Biology Applications
The presence of both an azide handle and a fluorine atom makes this compound an attractive building block for the design of advanced chemical biology probes.
Emerging applications in this area include:
¹⁹F NMR Probes: The fluorine atom can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating this compound into larger biomolecules via its azide group, researchers can use ¹⁹F NMR to study molecular interactions, conformational changes, and the local environment of the probe.
Multimodal Probes: this compound can be a component of multimodal probes that combine different reporting functionalities. For instance, the azide can be used to attach a fluorescent dye or a photo-crosslinking group, while the fluorine atom provides an independent NMR signature. Such probes would allow for correlative studies using different analytical techniques.
Metabolic Labeling: Azide-modified molecules can be used for the metabolic labeling of biomolecules in living systems. mdpi.com While longer-chain ω-fluoroalkyl azides are not as common as their shorter-chain counterparts, this compound could potentially be used to tag and subsequently visualize or isolate specific classes of biomolecules.
The properties of this compound as a potential chemical biology probe are summarized in Table 2.
| Feature | Potential Application | Enabling Technology |
| Azide Group | Bioorthogonal ligation to alkyne-modified biomolecules. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |
| Fluorine Atom | Non-invasive in-cell and in-vivo imaging and quantification. | ¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). |
| Bifunctionality | Creation of dual-purpose probes for correlative studies. | Combined fluorescence microscopy and NMR spectroscopy. |
This table outlines potential applications based on the known functionalities of the azide and fluorine groups in chemical biology.
Development of Sustainable and Green Synthesis Approaches for Fluorinated Azides
The increasing emphasis on green chemistry is driving the development of more environmentally friendly methods for the synthesis of chemical compounds. For fluorinated azides like this compound, future research will focus on several key areas to improve sustainability.
Use of Safer Reagents: Traditional methods for fluorination and azidation often involve hazardous reagents. Research into greener alternatives, such as using non-toxic fluoride (B91410) sources and developing in situ generation methods for azides, will be a priority.
Catalytic and Biocatalytic Methods: The use of catalysts, particularly enzymes, can lead to more efficient and selective reactions under milder conditions, reducing energy consumption and waste generation. Biocatalytic approaches to fluorination and azidation are an emerging area with significant potential for green synthesis.
Solvent Selection: Moving away from volatile and hazardous organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids is a key aspect of sustainable synthesis. The development of synthetic routes for this compound that are compatible with these solvent systems will be an important research direction.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. Future synthetic strategies for this compound will aim for higher atom economy by minimizing the use of protecting groups and stoichiometric reagents.
Q & A
Q. What documentation standards ensure reproducibility of this compound studies in peer-reviewed publications?
- Methodological Answer :
- Detailed Methods : Report exact reaction conditions (solvent grade, temperature ramps).
- Data Deposition : Share raw NMR/MS spectra in open repositories (e.g., PubChem).
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
